molecular formula C11H16N2O2 B1482464 6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097993-23-0

6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1482464
CAS RN: 2097993-23-0
M. Wt: 208.26 g/mol
InChI Key: PZAKISLIAHBFDE-UHFFFAOYSA-N
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Description

6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CETPD) is an organic compound that has been studied for its potential applications in various scientific fields. CETPD is a type of pyrimidine-based heterocyclic compound, which is a class of organic molecules that contains both carbon and nitrogen atoms in a ring-like structure. CETPD is of particular interest due to its unique chemical properties, which have been explored in various scientific studies.

Scientific Research Applications

Synthetic Methodologies and Derivative Compounds 6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, as part of the broader family of tetrahydropyrimidine-2,4-diones, has been a subject of interest in synthetic chemistry due to its utility as a building block for various heterocyclic compounds. For instance, cyclization reactions of related tetrahydropyrimidinones have been employed to synthesize novel derivatives with potential applications in medicinal chemistry and material science. Mekuskiene and Vainilavicius (2006) demonstrated the synthesis of pyrimidine-2,4-dione derivatives through cyclization, showcasing the chemical versatility of these compounds Mekuskiene & Vainilavicius, 2006.

Molecular Structure and Optical Properties The molecular structure and vibrational spectra of tetrahydropyrimidine-2,4-diones have been extensively studied, highlighting their potential in non-linear optical applications due to significant hyperpolarizability. Al-Abdullah et al. (2014) conducted theoretical investigations to explore the HOMO-LUMO energy gap and other electronic properties of a closely related compound, indicating its promise in non-linear optical applications Al-Abdullah et al., 2014.

Antiviral and Antibacterial Potential Research into the biological activities of tetrahydropyrimidine-2,4-diones has also uncovered their potential as antiviral and antibacterial agents. El‐Sayed et al. (2009) synthesized N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives, demonstrating moderate to high antiviral activity against the hepatitis B virus, suggesting a promising avenue for the development of new antiviral drugs El‐Sayed, Ramiz, & Abdel-Rahman, 2009.

Supramolecular Assemblies and Material Science The dihydropyrimidine-2,4-(1H,3H)-dione functionality has also been explored for its role in forming novel crown-containing hydrogen-bonded supramolecular assemblies. Fonari et al. (2004) synthesized novel pyrimidine derivatives that, when co-crystallized with diaza-18-crown-6, formed 2D and 3D networks through extensive hydrogen bonding, demonstrating the potential for constructing complex supramolecular structures Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004.

properties

IUPAC Name

6-cyclopentyl-3-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-13-10(14)7-9(12-11(13)15)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAKISLIAHBFDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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